molecular formula C14H16O3 B14649084 (2-Oxocycloheptyl) benzoate

(2-Oxocycloheptyl) benzoate

Cat. No.: B14649084
M. Wt: 232.27 g/mol
InChI Key: APFABFFIGWWJSK-UHFFFAOYSA-N
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Description

(2-Oxocycloheptyl) benzoate is an organic compound that features a cycloheptanone ring attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxocycloheptyl) benzoate typically involves the esterification of 2-oxocycloheptanone with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Oxocycloheptyl) benzoate can undergo various chemical reactions, including:

    Oxidation: The benzylic position of the benzoate ester can be oxidized to form benzoic acid derivatives.

    Reduction: The carbonyl group in the cycloheptanone ring can be reduced to form the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives of the cycloheptanone ring.

    Substitution: Various ester derivatives depending on the substituent introduced.

Scientific Research Applications

(2-Oxocycloheptyl) benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Oxocycloheptyl) benzoate involves its interaction with specific molecular targets. The benzoate ester moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cycloheptanone ring may also play a role in the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with similar structural features.

    Cycloheptanone: A cyclic ketone with a seven-membered ring.

    Benzyl benzoate: An ester of benzoic acid and benzyl alcohol.

Uniqueness

(2-Oxocycloheptyl) benzoate is unique due to the combination of a cycloheptanone ring and a benzoate ester, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

(2-oxocycloheptyl) benzoate

InChI

InChI=1S/C14H16O3/c15-12-9-5-2-6-10-13(12)17-14(16)11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10H2

InChI Key

APFABFFIGWWJSK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)CC1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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